molecular formula C18H20O3 B14332339 3,4-Bis(p-hydroxyphenyl)-2-hexanone CAS No. 101564-54-9

3,4-Bis(p-hydroxyphenyl)-2-hexanone

Cat. No.: B14332339
CAS No.: 101564-54-9
M. Wt: 284.3 g/mol
InChI Key: HNQLJUUKIAVRLQ-UHFFFAOYSA-N
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Description

3,4-Bis(p-hydroxyphenyl)-2-hexanone is a synthetic organic compound known for its phenolic structure It is characterized by the presence of two p-hydroxyphenyl groups attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(p-hydroxyphenyl)-2-hexanone can be achieved through several methods. One common approach involves the cathodic hydrodimerization of p-hydroxypropiophenone. This process typically uses a tin cathode and an electrolytic cell with a ceramic diaphragm . The reaction conditions include maintaining a controlled temperature and applying a specific voltage to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar hydrodimerization techniques. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(p-hydroxyphenyl)-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for ether or ester formation, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Ethers and esters

Scientific Research Applications

3,4-Bis(p-hydroxyphenyl)-2-hexanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(p-hydroxyphenyl)-2-hexanone involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with specific enzymes and receptors, modulating biological pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dienestrol: Another stilbene estrogen with similar phenolic groups.

    Diethylstilbestrol: A synthetic estrogen with a related structure.

    Hexoestrol: A compound with similar applications in growth promotion and feed conversion.

Uniqueness

3,4-Bis(p-hydroxyphenyl)-2-hexanone is unique due to its specific hexanone backbone, which differentiates it from other stilbene estrogens

Properties

CAS No.

101564-54-9

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3,4-bis(4-hydroxyphenyl)hexan-2-one

InChI

InChI=1S/C18H20O3/c1-3-17(13-4-8-15(20)9-5-13)18(12(2)19)14-6-10-16(21)11-7-14/h4-11,17-18,20-21H,3H2,1-2H3

InChI Key

HNQLJUUKIAVRLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C(=O)C

Origin of Product

United States

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